N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
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Description
“N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide” is a chemical compound with the molecular formula C11H10FN3OS2 and a molecular weight of 283.35 . It is characterized by a 1,3,4-thiadiazole ring, which is a five-membered aromatic heterocyclic compound containing a sulfur atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3,4-thiadiazole ring attached to a fluorobenzyl group via a sulfanyl linkage . The compound also contains an acetamide group attached to the thiadiazole ring .
Physical and Chemical Properties Analysis
The compound has a predicted density of 1.42±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .
Mechanism of Action
Target of Action
Similar compounds containing 1,3,4-thiadiazole, thioether, and amide moieties have been evaluated for their in vitro antibacterial activity against various bacterial strains .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising antibacterial activity . The compound’s interaction with its targets likely results in the inhibition of essential bacterial processes, leading to their death.
Biochemical Pathways
Similar compounds have been found to inhibit bacterial growth, suggesting that they may interfere with essential bacterial biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 28335 , which is within the optimal range for drug-like properties. This suggests that the compound may have suitable bioavailability.
Result of Action
Similar compounds have demonstrated antibacterial activity, suggesting that the compound may have a similar effect .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBDKQYEFSYSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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